molecular formula C15H11NO3 B14643393 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 52536-42-2

1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene

Cat. No.: B14643393
CAS No.: 52536-42-2
M. Wt: 253.25 g/mol
InChI Key: XEIRRUJXAZICIS-UHFFFAOYSA-N
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Description

1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound characterized by a nitro group and a phenylprop-2-yn-1-yloxy substituent attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the reaction of 1-nitro-2-hydroxybenzene with 3-phenylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylprop-2-yn-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 1-Amino-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylprop-2-yn-1-yloxy group can engage in nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 4-(Prop-2-yn-1-yloxy)benzonitrile

Uniqueness: 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene is unique due to the presence of both a nitro group and a phenylprop-2-yn-1-yloxy substituent on the benzene ring.

Properties

CAS No.

52536-42-2

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

1-nitro-2-(3-phenylprop-2-ynoxy)benzene

InChI

InChI=1S/C15H11NO3/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12H2

InChI Key

XEIRRUJXAZICIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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